Quinaldine sulfate

CAS No.: 655-76-5

Cat. No.: VC1892251

Molecular Formula: C10H11NO4S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655-76-5 |

|---|---|

| Molecular Formula | C10H11NO4S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | 2-methylquinoline;sulfuric acid |

| Standard InChI | InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) |

| Standard InChI Key | CMBPXXNFXHKRBG-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O |

| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O |

Introduction

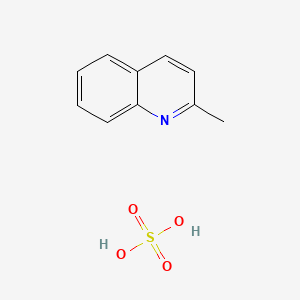

Chemical Structure and Identity

Quinaldine sulfate is a derivative of quinoline, a heterocyclic aromatic organic compound. The molecular structure features a methylated quinoline ring (2-methylquinoline) combined with sulfuric acid to form the corresponding salt.

Chemical Identity

The compound possesses the following key identifiers:

-

Chemical Name: 2-Methylquinolinium hydrogen sulfate

-

Molecular Formula: C₁₀H₁₁NO₄S

-

CAS Registry Number: 655-76-5

-

Synonyms: 2-Methylquinoline sulfate salt, Quinaldine sulfate salt, Quinaldinesulphate

Physical and Chemical Properties

Quinaldine sulfate exhibits several distinctive physical and chemical properties that determine its behavior in various applications and influence its handling requirements.

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline powder | |

| Color | White to grayish-white | |

| Melting Point | 211-214°C | |

| Boiling Point | 246.5°C at 760 mmHg | |

| Density | 1.06 g/mL | |

| Flash Point | 79.4°C |

Solubility Profile

The solubility of quinaldine sulfate in different solvents at 20°C has been thoroughly documented, demonstrating its excellent water solubility - a key advantage over the parent compound:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 104.05 |

| Methyl alcohol | 7.44 |

| Ethyl alcohol | 2.27 |

| Acetone | 0.08 |

| Ethyl ether | Insoluble (<0.01) |

| Benzene | Insoluble (<0.01) |

| Hexane | Insoluble (<0.01) |

Data sourced from investigations by Allen and Sills

This solubility profile makes quinaldine sulfate particularly useful in aqueous applications while limiting its distribution in organic environments, which has implications for both its application methods and environmental fate.

Synthesis and Preparation Methods

The preparation of quinaldine sulfate involves the reaction of quinaldine (2-methylquinoline) with sulfuric acid under controlled conditions.

Standard Synthesis Protocol

A standard laboratory procedure for quinaldine sulfate preparation has been documented by Allen and Sills at the Fish Control Laboratories:

-

Dissolution of practical grade quinaldine (400 g) in iso-octane (2 liters)

-

Addition of concentrated sulfuric acid (196 g) with vigorous stirring

-

Temperature control below the boiling point of iso-octane (99.3°C)

-

Filtration of the resultant mixture using vacuum

-

Washing of the filter cake with approximately 250 mL of benzene

-

Recrystallization from methanol

This process typically yields approximately 566 grams of crystalline product, representing a 68.5% yield . The purity of the resulting compound can be confirmed through various analytical methods including melting point determination, infrared spectroscopy, and titration.

Product Verification

The synthesized quinaldine sulfate can be verified through several analytical methods:

-

Melting point determination (expected range: 211-214°C)

-

Titration with 0.1 N sodium hydroxide to a phenolphthalein end point (99.4% purity)

-

Infrared spectroscopy showing characteristic bands at 1,000 and 1,170 cm⁻¹ (indicating sulfate presence)

-

Ultraviolet spectroscopy showing absorption maxima at 236 and 317 nm

Applications

Quinaldine sulfate has diverse applications across several fields, with its primary use being in aquaculture as a fish anesthetic.

Use as Fish Anesthetic

The compound has gained significant recognition as an effective anesthetic for various fish species, offering advantages over other anesthetics in certain applications . Its use in this context includes:

-

Transportation of fish in commercial and research settings

-

Handling of large or aggressive fish species during sorting, tagging, or measurement

-

Collection of tropical fish from reefs in some Caribbean islands

-

Reduction of stress during procedures in aquaculture operations

Research has demonstrated its effectiveness across multiple fish species including striped bass, largemouth bass, carp, and sea bass, with specific dosage requirements for each species .

Pharmaceutical Applications

Beyond aquaculture, quinaldine sulfate serves important roles in pharmaceutical development:

-

Functions as a precursor in various pharmaceutical syntheses

-

Serves as an intermediate in the preparation of other bioactive compounds

Other Industrial Uses

Additional applications include:

Efficacy and Research Findings

Extensive research has been conducted on quinaldine sulfate's efficacy as a fish anesthetic, with studies examining its effects across various species, concentrations, and conditions.

Striped Bass (Roccus saxatilis)

Research by Sills and Harman investigated the efficacy and residue levels of quinaldine sulfate in striped bass. Their findings indicated:

-

Effective anesthetization occurred at concentrations of 25 to 55 ppm

-

Fish exposed to 40 ppm at 4°C for 10 minutes showed muscle tissue residue levels of 2.60 ppm

-

Residues were "essentially gone" after 24 hours of recovery in fresh water

These findings are particularly important for commercial applications where food safety considerations necessitate understanding residue clearance rates.

Sea Bass (Dicentrarchus labrax)

A study by Yanar and Kumlu on sea bass juveniles (8-9 g) investigated both quinaldine sulfate alone and in combination with diazepam:

-

Light anesthesia was achieved at 15 ppm quinaldine sulfate alone, compared to only 5 ppm when combined with 1 ppm diazepam

-

Deep anesthesia required 20 ppm quinaldine sulfate alone, but only 7.5 ppm with 1 ppm diazepam

-

High concentrations (7.5-25 ppm) of quinaldine sulfate alone increased mortality from 10% to 100%

-

No post-exposure mortality occurred in fish treated with quinaldine sulfate plus diazepam at any anesthesia level

-

Time to loss of equilibrium and recovery time were 1-3 and 2-6 minutes respectively, depending on concentrations

This research demonstrated the synergistic effect of combining quinaldine sulfate with a muscle relaxant, allowing for reduced dosages and improved safety profiles.

Toxicity Considerations

The toxicity of quinaldine sulfate varies significantly across fish species:

This tenfold difference in toxicity between species highlights the importance of species-specific dosing in practical applications.

Marking and Dawson's research further revealed that the toxicity of quinaldine sulfate is influenced by water chemistry:

-

Solutions are less toxic in very soft water due to increased acidity

-

The active form of the molecule is the un-ionized form, which is affected by pH

-

Buffering anesthetic solutions can help overcome pH depression, particularly in soft water

Market Trends and Future Outlook

The quinaldine sulfate market shows promising growth trajectories according to market analysis:

-

Expanding application in fish anesthetics drives market growth

-

Higher purity grades (≥98%) command premium prices due to superior performance in sensitive applications

-

Geographic expansion, particularly in the Asia-Pacific region, bolsters market potential

-

Key market players include Santa Cruz Biotechnology, Tocopharm, and Hangzhou J&H Chemical

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume